molecular formula C11H15ClS B8561501 4-(4-Methylphenylmercapto)-butylchloride

4-(4-Methylphenylmercapto)-butylchloride

Cat. No.: B8561501
M. Wt: 214.76 g/mol
InChI Key: NPDOXFCIMLOERG-UHFFFAOYSA-N
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Description

4-(4-Methylphenylmercapto)-butylchloride is a chemical building block of interest in synthetic organic chemistry and drug discovery. The compound features a butyl chloride chain linked via a thioether (sulfur) bridge to a 4-methylphenyl group. The presence of the alkyl chloride moiety makes it a versatile electrophilic intermediate amenable to further functionalization, particularly in nucleophilic substitution reactions . The thioether (or mercapto) functional group is a stable, key feature in many bioactive molecules and materials . Thiols and their derivatives are known for their role in medicinal chemistry, serving as antioxidants, metal chelators, and critical components in the structure of various pharmaceuticals . Furthermore, thiol-containing compounds are widely used in "click" chemistry and polymer science, where they undergo highly efficient thiol-Michael addition reactions with partners like maleimides . Researchers may employ this compound as a key synthetic intermediate for developing novel small molecule probes, functionalized materials, or in the synthesis of more complex structures that incorporate a thioether linkage. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H15ClS

Molecular Weight

214.76 g/mol

IUPAC Name

1-(4-chlorobutylsulfanyl)-4-methylbenzene

InChI

InChI=1S/C11H15ClS/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3

InChI Key

NPDOXFCIMLOERG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Primary alkyl chlorides like butylchloride undergo SN2 reactions more readily than tertiary analogs (e.g., tert-butylchloride) due to reduced steric hindrance . The methylphenylthio group in this compound may sterically hinder nucleophilic attacks, altering its reactivity compared to 1-chlorobutane.
  • Thermal Stability: Ionic liquids derived from butylchloride, such as (BMIM)(Cl), exhibit thermal stability up to 300–340°C .
  • Electrochemical Properties : Redox-active ionic liquids (RAILs) like (BMIM)(HQS) demonstrate temperature-dependent electrochemical behavior . The methylphenylthio group might introduce redox activity via sulfur’s electron-donating capacity, though this remains speculative without experimental evidence.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-Methylphenylmercapto)-butylchloride, and what factors influence reaction efficiency?

Methodological Answer: The synthesis typically involves nucleophilic substitution, where 4-methylthiophenol reacts with 1-chlorobutane derivatives. Key optimization parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.
  • Temperature control: 60–80°C balances reaction rate and minimizes side reactions (e.g., oxidation).
  • Catalysts/Additives: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or bases (e.g., K₂CO₃) improves yield. Reaction progress is monitored via TLC (Rf comparison) or GC-MS. Post-synthesis, crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR spectroscopy: ¹H NMR (δ ~2.3 ppm for methyl group, δ ~3.5–4.0 ppm for CH₂Cl) and ¹³C NMR confirm substitution patterns.
  • HPLC/GC-MS: Quantify purity (>95% area) and detect volatile byproducts.
  • Melting point analysis: Compare observed mp with literature values (e.g., analogous chlorides exhibit mp ranges of 110–112°C ).
  • FT-IR: Identify C-S (~600–700 cm⁻¹) and C-Cl (~550–850 cm⁻¹) stretches.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves (ASTM F739-tested), sealed goggles, and lab coats.
  • Engineering controls: Conduct reactions in fume hoods (≥100 ft/min airflow) to avoid inhalation of vapors.
  • Waste disposal: Neutralize residues with 5% sodium bicarbonate before aqueous disposal.
  • Emergency measures: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity or stability data for this compound under varying experimental conditions?

Methodological Answer: Contradictory data often arise from:

  • Moisture sensitivity: Hydrolysis of the chloride group can occur; use anhydrous solvents and inert atmospheres (N₂/Ar).
  • Analytical variability: Cross-validate results using LC-MS, NMR, and elemental analysis.
  • Storage conditions: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic purity checks. Computational tools (e.g., DFT for bond dissociation energies) predict degradation pathways .

Q. What computational strategies are effective in predicting the regioselectivity of this compound in subsequent derivatization reactions?

Methodological Answer:

  • DFT calculations: B3LYP/6-31G* level optimizations identify electrophilic sites (e.g., C-Cl bond polarization).
  • Molecular docking: Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization.
  • Fukui indices: Quantify nucleophilic/electrophilic regions; high values at the chloride carbon suggest SN2 reactivity .

Q. How can this compound be leveraged as an intermediate in bioactive molecule synthesis?

Methodological Answer:

  • Antimicrobial agents: React with heterocyclic amines (e.g., morpholine) to form thioether-linked derivatives.
  • Kinase inhibitors: Introduce aryl groups via Suzuki-Miyaura coupling (Pd catalysts, arylboronic acids).
  • Prodrugs: Conjugate with carboxylic acids via esterification for targeted release. Biological assays (e.g., MIC testing, enzyme inhibition) should follow OECD guidelines .

Q. What strategies optimize the scalability of this compound synthesis while maintaining yield and purity?

Methodological Answer:

  • Continuous flow reactors: Enhance heat/mass transfer and reduce reaction time.
  • Catalyst recycling: Immobilize catalysts (e.g., silica-supported KI) for reuse.
  • In-line analytics: Implement PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring. Pilot-scale trials should prioritize solvent recovery (e.g., DMF distillation) .

Data Contradiction & Validation

Q. How should researchers validate conflicting spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

  • Multi-lab replication: Collaborate with independent labs to reproduce results.
  • Isotopic labeling: Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping NMR signals.
  • Reference standards: Compare with structurally validated analogs (e.g., 3-(4-Methylphenoxy)benzylamine hydrochloride ).

Safety & Compliance

Q. What regulatory considerations apply to the use of this compound in international research collaborations?

Methodological Answer:

  • REACH compliance: Ensure the compound is not listed as an SVHC (Substance of Very High Concern).
  • Export controls: Verify compliance with the Chemical Weapons Convention (CWC) due to chloride functionality.
  • Documentation: Maintain SDS aligned with OSHA HazCom 2012 and GHS standards .

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